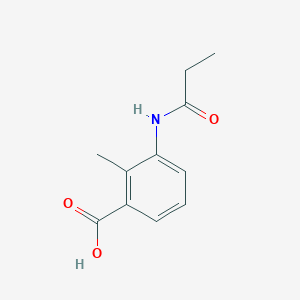![molecular formula C21H21N5OS B243615 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B243615.png)
2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has shown potential applications in various fields of scientific research. One of its significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has also been studied for its potential as a fluorescent probe for imaging applications.
作用機序
The mechanism of action of 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes or receptors. For example, studies have shown that the compound can inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. The compound has also been shown to have anti-inflammatory and antidiabetic effects in animal models.
実験室実験の利点と制限
One advantage of 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is its high potency, which allows for the use of lower concentrations in experiments. However, the compound's low solubility in water can make it challenging to work with in aqueous solutions. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the research of 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, diabetes, and inflammation. Another direction is to study its potential as a fluorescent probe for imaging applications, which could have significant implications for the field of biomedical imaging. Additionally, further research is needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a promising compound with potential applications in various fields of scientific research. Its high potency, anti-cancer, anti-inflammatory, and antidiabetic effects make it a potential drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成法
The synthesis of 2-methyl-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine with 2-chloro-N-methylbenzamide in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
特性
分子式 |
C21H21N5OS |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
2-methyl-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c1-3-6-18-23-24-21-26(18)25-20(28-21)16-11-9-15(10-12-16)13-22-19(27)17-8-5-4-7-14(17)2/h4-5,7-12H,3,6,13H2,1-2H3,(H,22,27) |
InChIキー |
SYBOZDRARNTSIT-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4C |
正規SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxy-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B243534.png)

![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]benzenesulfonamide](/img/structure/B243538.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide](/img/structure/B243539.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B243540.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243541.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B243542.png)
![N-[2-(4-butyryl-1-piperazinyl)-5-chlorophenyl]acetamide](/img/structure/B243546.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]propanamide](/img/structure/B243547.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-3-methylbutanamide](/img/structure/B243548.png)
![N-[3-fluoro-4-(piperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B243553.png)
![Ethyl 3-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B243554.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B243555.png)